1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-methyl-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-methyl-9H-xanthen-9-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a hydroxy group, and a xanthene core. Its chemical properties make it a valuable substance for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-methyl-9H-xanthen-9-one typically involves multiple steps, starting with the preparation of the xanthene core. This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions. The resulting xanthene derivative is then subjected to further reactions to introduce the dimethylaminoethyl group and the hydroxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Common reagents used in the synthesis include dimethylamine, ethylamine, and various catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-methyl-9H-xanthen-9-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-methyl-9H-xanthen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent dye for various analytical techniques.
Biology: The compound is employed in fluorescence microscopy and flow cytometry to label and visualize biological samples.
Industry: The compound is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-methyl-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group allows the compound to bind to various receptors and enzymes, modulating their activity. The hydroxy group contributes to the compound’s ability to form hydrogen bonds, enhancing its binding affinity and specificity. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: A widely used fluorescent dye with a similar xanthene core structure.
Rhodamine: Another fluorescent dye with structural similarities to 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-methyl-9H-xanthen-9-one.
Eosin: A red fluorescent dye used in histology and cytology.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a versatile and valuable compound.
Properties
CAS No. |
86455-96-1 |
---|---|
Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethylamino]-7-hydroxy-4-methylxanthen-9-one |
InChI |
InChI=1S/C18H20N2O3/c1-11-4-6-14(19-8-9-20(2)3)16-17(22)13-10-12(21)5-7-15(13)23-18(11)16/h4-7,10,19,21H,8-9H2,1-3H3 |
InChI Key |
QBUATVGLDZNNBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)NCCN(C)C)C(=O)C3=C(O2)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.